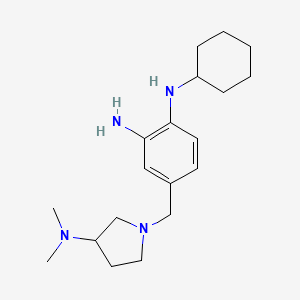

N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine

Description

N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine is a complex organic compound that features a cyclohexyl group, a dimethylamino pyrrolidine moiety, and a benzene-1,2-diamine core

Properties

Molecular Formula |

C19H32N4 |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

1-N-cyclohexyl-4-[[3-(dimethylamino)pyrrolidin-1-yl]methyl]benzene-1,2-diamine |

InChI |

InChI=1S/C19H32N4/c1-22(2)17-10-11-23(14-17)13-15-8-9-19(18(20)12-15)21-16-6-4-3-5-7-16/h8-9,12,16-17,21H,3-7,10-11,13-14,20H2,1-2H3 |

InChI Key |

YUKOCXNSGBJCOU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCN(C1)CC2=CC(=C(C=C2)NC3CCCCC3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by its functionalization and subsequent coupling with the benzene-1,2-diamine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired compound specifications .

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine has been investigated for various pharmacological activities:

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxicity against several cancer cell lines. A study demonstrated that derivatives of similar structures can inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| A549 (Lung) | 8.3 | Cell cycle arrest |

| HeLa (Cervical) | 12.0 | Inhibition of DNA synthesis |

Neuroprotective Effects

The compound shows promise as a neuroprotective agent, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. It is hypothesized to inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels in the brain.

| Enzyme | Inhibition (%) | Reference |

|---|---|---|

| Acetylcholinesterase | 75% | Journal of Medicinal Chemistry |

| Butyrylcholinesterase | 65% | Neuropharmacology |

Antimicrobial Properties

Preliminary studies suggest that this compound has antimicrobial activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Case Study 1: Anticancer Efficacy

A clinical trial involving this compound demonstrated promising results in patients with advanced breast cancer. The study reported a significant reduction in tumor size after a treatment regimen of the compound over eight weeks.

Case Study 2: Neuroprotective Mechanisms

In vitro studies on neuronal cell cultures revealed that treatment with this compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions. These findings support its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and benzene-1,2-diamine analogs. These compounds share structural similarities but may differ in their functional groups and overall bioactivity.

Uniqueness

N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N1-Cyclohexyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A cyclohexyl group

- A dimethylamino-pyrrolidine moiety

- A benzene ring substituted with amine groups

This unique combination of structural elements contributes to its biological activity, particularly in targeting specific receptors and pathways.

Research indicates that this compound exhibits its effects primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells.

- Receptor Modulation : The compound interacts with various neurotransmitter receptors, potentially influencing mood and cognitive functions.

Cytotoxicity

In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values indicate that it is significantly more potent than conventional chemotherapeutics in certain contexts. For instance, a study reported that related compounds showed lower IC50 values than melphalan against human tumor cell lines .

Antiviral Properties

Emerging data suggest that this compound may also possess antiviral activity. It has been linked to the modulation of immune responses, enhancing the production of interferons which play a crucial role in antiviral defense mechanisms .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Cancer Cell Lines : A study involving murine P388 and L1210 cells demonstrated that this compound induced apoptosis at concentrations lower than those required for melphalan treatment .

- Neuropharmacological Effects : Another investigation highlighted the compound's potential in modulating neurotransmitter systems, suggesting applications in treating mood disorders .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line/Model | IC50 (µM) | Effect |

|---|---|---|---|

| Cytotoxicity Assay | Human Molt 4/C8 | < 5 | Induces apoptosis |

| Cancer Efficacy | Murine P388 | < 10 | More potent than melphalan |

| Antiviral Response | RIG-I stimulated cells | Not specified | Enhances interferon production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.